![molecular formula C27H27N5 B612249 3-(1H-indol-5-yl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1229582-33-5](/img/structure/B612249.png)
3-(1H-indol-5-yl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine
説明
URMC-099 is an orally bioavailable, brain-penetrant inhibitor of mixed-lineage kinases (MLKs) with IC50 values of 19, 42, 14, and 150 nM for MLK1, MLK2, MLK3, and the related MLK family member DLK, respectively. It also inhibits LRRK2 activity with an IC50 value of 11 nM. In vitro, URMC-099 has been shown to reduce inflammatory cytokine production by HIV-1 Tat-exposed microglia and to prevent destruction and phagocytosis of cultured neuronal axons by these cells. In rodent models of HIV-associated neurocognitive disorders, URMC-099 demonstrates anti-inflammatory and neuroprotective effects.
URMC-099 is an orally bioavailable, brain penetrant mixed lineage kinase (MLK) inhibitor with IC50 of 19 nM, 42 nM, 14 nM, and 150 nM, for MLK1, MLK2, MLK3, and DLK, respectively. MLK3 activation is associated with many of the pathologic hallmarks of HAND and therefore represents a prime target for adjunctive therapy based on small-molecule kinase inhibition. In vitro, URMC-099 treatment reduced inflammatory cytokine production by HIV-1 Tat-exposed microglia and prevented destruction and phagocytosis of cultured neuronal axons by these cells.
科学的研究の応用
Alzheimer’s Disease Treatment
URMC-099 has been shown to facilitate amyloid-beta (Aβ) clearance in a murine model of Alzheimer’s disease . It promotes endolysosomal protein trafficking and reduces Aβ microglial pro-inflammatory activities . This compound has been found to inhibit mitogen-activated protein kinase 3/4-mediated activation and attenuate β-amyloidosis .
Restoration of Synaptic Integrity
URMC-099 has been found to restore synaptic integrity in APP/PS1 mice, a model of Alzheimer’s disease . This suggests that it could potentially be used to treat other conditions characterized by synaptic dysfunction.
Promotion of Hippocampal Neurogenesis
In addition to its effects on synaptic integrity, URMC-099 has been shown to facilitate hippocampal neurogenesis in APP/PS1 mice . This indicates that it could potentially be used to promote brain repair following injury or disease.
Modulation of Microglial Morphological Changes
URMC-099 has been found to facilitate Aβ clearance and induce morphological changes in microglia in diseased brain tissue . This suggests that it could be used to modulate the immune response in the brain.
Neuroinflammation and Cognitive Dysfunction
URMC-099 has been developed to inhibit pathological innate immune responses that underlie neuroinflammation-associated cognitive dysfunction . It has been tested for its ability to prevent surgery-induced neuroinflammation and cognitive impairment .
Potential Therapeutic Candidate for Alzheimer’s Disease
Given its multifaceted immune modulatory and neuroprotective roles, URMC-099 is considered an attractive candidate for ameliorating the course of Alzheimer’s disease . It has been shown to facilitate the removal of pathologic Aβ species and restore the brain’s microenvironment during disease .
作用機序
- URMC-099 primarily targets two kinases: mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2) .
- MLK3 plays a critical role in regulating innate immune responses associated with neuroinflammation .
- LRRK2 is implicated in Parkinson’s disease and HIV-1 associated neurocognitive disorders (HAND) .
- URMC-099 facilitates amyloid-beta (Aβ) clearance and degradation in murine microglia .
- In an Alzheimer’s disease (AD) mouse model, URMC-099 restores synaptic integrity and hippocampal neurogenesis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
特性
IUPAC Name |
3-(1H-indol-5-yl)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5/c1-31-10-12-32(13-11-31)18-19-2-4-20(5-3-19)23-15-24-25(17-30-27(24)29-16-23)21-6-7-26-22(14-21)8-9-28-26/h2-9,14-17,28H,10-13,18H2,1H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKIWEILHCXECO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。